molecular formula C10H16ClN3O2 B13585382 2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid

2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid

Cat. No.: B13585382
M. Wt: 245.70 g/mol
InChI Key: FBQJDSCLAWYODN-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or β-keto esters. For 2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid, the synthetic route may involve the chlorination of 1,3-dimethyl-5-pyrazolone followed by acylation with appropriate reagents . The reaction conditions often include the use of solvents like methanol and catalysts such as aluminum chloride.

Industrial Production Methods

Industrial production methods for pyrazole derivatives may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like recrystallization and purification using techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid has several scientific research applications:

Properties

Molecular Formula

C10H16ClN3O2

Molecular Weight

245.70 g/mol

IUPAC Name

2-amino-4-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-methylbutanoic acid

InChI

InChI=1S/C10H16ClN3O2/c1-6-8(11)7(2)14(13-6)5-4-10(3,12)9(15)16/h4-5,12H2,1-3H3,(H,15,16)

InChI Key

FBQJDSCLAWYODN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(C)(C(=O)O)N)C)Cl

Origin of Product

United States

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